molecular formula C6H6LiNO3S B2379861 Lithium;5-methoxypyridine-2-sulfinate CAS No. 2253629-60-4

Lithium;5-methoxypyridine-2-sulfinate

Cat. No.: B2379861
CAS No.: 2253629-60-4
M. Wt: 179.12
InChI Key: CRSKNSWSSSGOQW-UHFFFAOYSA-M
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Description

Lithium;5-methoxypyridine-2-sulfinate is a chemical compound with the molecular formula C6H7NO3SLi It is a lithium salt of 5-methoxypyridine-2-sulfinate, characterized by its unique structure that includes a methoxy group attached to a pyridine ring and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-methoxypyridine-2-sulfinate typically involves the reaction of 5-methoxypyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

5-methoxypyridine-2-sulfinic acid+Lithium baseThis compound\text{5-methoxypyridine-2-sulfinic acid} + \text{Lithium base} \rightarrow \text{this compound} 5-methoxypyridine-2-sulfinic acid+Lithium base→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group and the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields sulfonates, while substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

Lithium;5-methoxypyridine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving sulfinates and pyridine derivatives.

    Biology: The compound’s reactivity makes it useful in biochemical studies and as a potential intermediate in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which lithium;5-methoxypyridine-2-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinate group can participate in redox reactions, while the pyridine ring can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;5-methylpyridine-2-sulfinate
  • Lithium;5-chloropyridine-2-sulfinate
  • Lithium;5-bromopyridine-2-sulfinate

Uniqueness

Lithium;5-methoxypyridine-2-sulfinate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

lithium;5-methoxypyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Li/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSKNSWSSSGOQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CN=C(C=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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